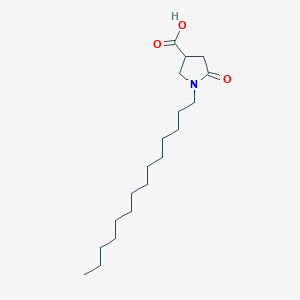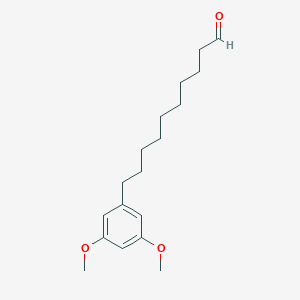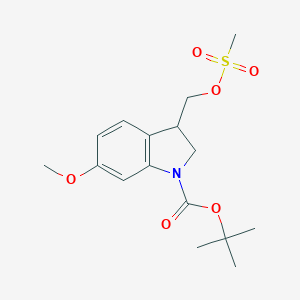
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a complex molecule that is synthesized using a specific method, and its unique structure and properties make it useful in various applications.
Mécanisme D'action
The mechanism of action of Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is not fully understood. However, studies have shown that it has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is believed that the compound targets specific signaling pathways that are essential for cancer cell survival.
Effets Biochimiques Et Physiologiques
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit cancer cell growth, induce cell cycle arrest, and apoptosis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has shown promising results in cancer research, making it a potential candidate for further studies. However, one limitation is that it has not been extensively studied, and its long-term effects are not fully understood.
Orientations Futures
There are several future directions for research on Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate. One direction is to further investigate its mechanism of action and identify specific signaling pathways that it targets. Additionally, research can focus on optimizing the compound's structure to improve its potency and reduce its toxicity. Furthermore, the compound can be tested in combination with other drugs to determine its potential as a combination therapy for cancer treatment. Finally, more studies can be conducted to explore the compound's potential applications in other fields, such as anti-inflammatory and antioxidant therapy.
Conclusion
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a complex chemical compound that has shown promising results in cancer research. Its unique structure and properties make it useful in various scientific research applications. While its mechanism of action and long-term effects are not fully understood, further research can help to uncover its potential as a potent inhibitor of cancer cell growth and as a potential candidate for the treatment of various diseases.
Méthodes De Synthèse
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is synthesized using a multi-step process. The initial step involves the reaction of 2,3-dihydroindole-1-carboxylic acid with tert-butyl bromoacetate to form tert-butyl 2,3-dihydroindole-1-carboxylate. This intermediate is then reacted with sodium methoxide to produce tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate. The final step involves the reaction of tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate with methylsulfonyl chloride to produce Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has various scientific research applications. It has been used as a synthetic intermediate in the production of other compounds. Additionally, it has been used in the development of new drugs, particularly in cancer research. The compound has shown potential as a potent inhibitor of cancer cell growth, making it a promising candidate for further research.
Propriétés
Numéro CAS |
127943-74-2 |
|---|---|
Nom du produit |
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Formule moléculaire |
C16H23NO6S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H23NO6S/c1-16(2,3)23-15(18)17-9-11(10-22-24(5,19)20)13-7-6-12(21-4)8-14(13)17/h6-8,11H,9-10H2,1-5H3 |
Clé InChI |
LVSDUWASFFMYNA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C=C2)OC)COS(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C=C2)OC)COS(=O)(=O)C |
Synonymes |
(+/-)-2,3-Dihydro-6-methoxy-3-(((methylsulfonyl)oxy)methyl)-1H-indole- 1-carboxylic acid 1,1-dimethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)
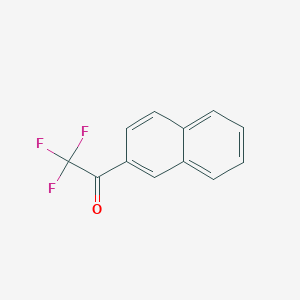
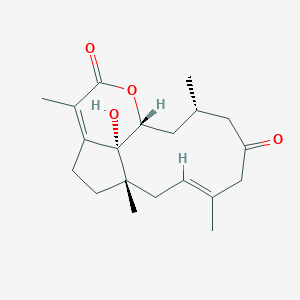
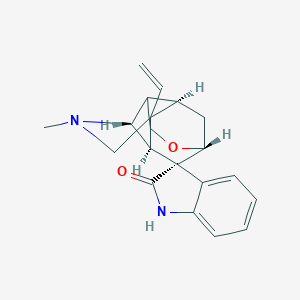
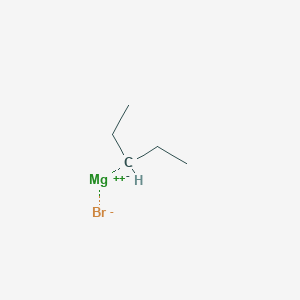
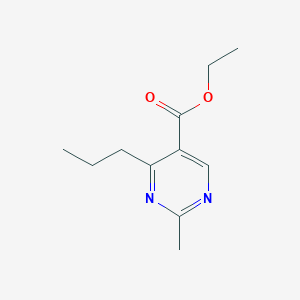
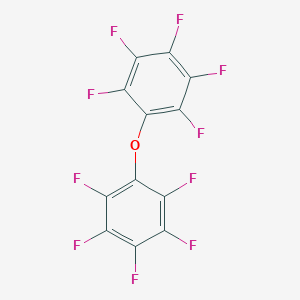
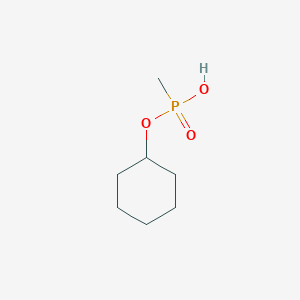
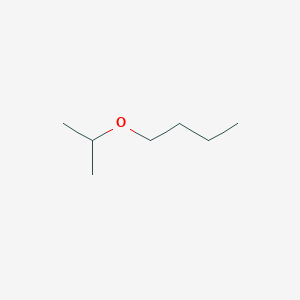
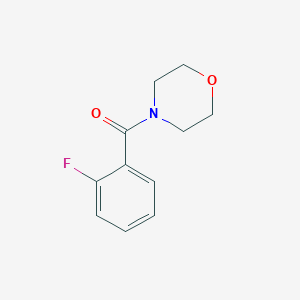
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

